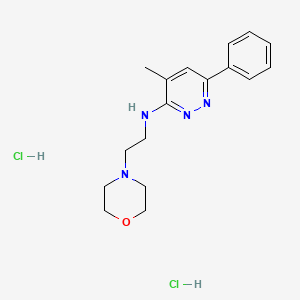

Minaprine dihydrochloride

Übersicht

Beschreibung

Minaprinhydrochlorid ist ein Psychopharmaka, das hauptsächlich zur Behandlung verschiedener depressiver Zustände eingesetzt wurde. Es ist ein Amino-Phenylpyridazin-Antidepressivum, das für seine relativ geringe Kardiotoxizität, minimale Schläfrigkeit und das Fehlen einer signifikanten Gewichtszunahme bekannt ist . Minaprinhydrochlorid wurde unter Markennamen wie Brantur und Cantor vermarktet, wurde aber 1996 aufgrund seiner Assoziation mit Krampfanfällen vom Markt genommen .

Vorbereitungsmethoden

Die Synthese von Minaprinhydrochlorid umfasst mehrere Schritte. Der letzte Schritt beinhaltet typischerweise die Reaktion zwischen einem Chlor-substituierten Pyridazin und der primären Aminogruppe eines Morpholin-Derivats . Das benötigte Pyridazin kann durch Umsetzen von Acetophenon mit Brenztraubensäure synthetisiert werden, gefolgt von Ringbildung unter Verwendung von Hydrazin, um ein Pyrazidinon zu ergeben. Dieser Zwischenstoff wird dann mit Phosphorylchlorid behandelt, um ihn in das benötigte Chlorderivat umzuwandeln .

Analyse Chemischer Reaktionen

Radiolytic Hydroxymethylation

Exposure to gamma irradiation (30 kGy) in methanol induces hydroxymethylation at the pyridazine nitrogen, forming minaprinol (C₁₈H₂₆N₄O₂) :

-

Mechanism : Methanol radiolysis generates hydroxymethyl radicals (·CH₂OH), which attack the pyridazine ring.

-

Impact : Minaprinol exhibits enhanced anti-inflammatory activity by suppressing COX-2, iNOS, and cytokine production .

| Parameter | Minaprine | Minaprinol |

|---|---|---|

| Anti-inflammatory IC₅₀ (NO) | 112 μM | 10.6 μM |

| Anti-inflammatory IC₅₀ (PGE₂) | 620 pg/mL | 490 pg/mL |

| COX-2 Inhibition | Moderate | Potent |

Metabolic Pathways

Minaprine undergoes hepatic metabolism primarily via CYP2D6 :

-

4-Hydroxylation : The pyridazine ring is hydroxylated to form 4-hydroxyminaprine.

-

Conjugation : Glucuronidation or sulfation of metabolites for renal excretion .

Key Enzymatic Interactions :

Stability and Degradation

-

pH Sensitivity : Degrades in alkaline conditions via hydrolysis of the morpholine-ethylamine linkage .

-

Thermal Stability : Stable at RT but decomposes above 150°C .

Pharmacological Reactivity

Wissenschaftliche Forschungsanwendungen

Minaprinhydrochlorid wurde auf seine Antidepressiva-Eigenschaften und seine Auswirkungen auf Neurotransmittersysteme untersucht. Es bindet an Serotonin-Typ-2-Rezeptoren und Dopamin-D1- und D2-Typ-Rezeptoren und blockiert die Wiederaufnahme von sowohl Dopamin als auch Serotonin . Diese duale Wirkung macht es zu einer wertvollen Verbindung für die Untersuchung der Mechanismen von Antidepressiva und deren Auswirkungen auf Stimmung und Kognition.

Neben seiner Verwendung bei der Behandlung von Depressionen hat Minaprinhydrochlorid das Potenzial gezeigt, die Gedächtniskonsolidierung zu verbessern und wurde auf seine nootropen Eigenschaften untersucht . Es hat auch eine signifikante antibiotische Aktivität gegen bestimmte antibiotikaresistente Bakterien gezeigt .

Wirkmechanismus

Minaprinhydrochlorid übt seine Wirkungen durch Bindung an Serotonin-Typ-2-Rezeptoren und Dopamin-D1- und D2-Typ-Rezeptoren aus. Es bindet auch an die Serotonin-Wiederaufnahmepumpe und blockiert die Wiederaufnahme von sowohl Dopamin als auch Serotonin . Diese Wirkung erhöht die Konzentration dieser Neurotransmitter im synaptischen Spalt und verstärkt ihre Auswirkungen auf Stimmung und Kognition. Darüber hinaus zeigt Minaprinhydrochlorid eine leichte cholinomimetische Aktivität, die zu seinen stimmungsaufhellenden und nootropen Eigenschaften beitragen kann .

Wirkmechanismus

Minaprine hydrochloride exerts its effects by binding to serotonin type 2 receptors and dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and cognition. Additionally, minaprine hydrochloride exhibits slight cholinomimetic activity, which may contribute to its mood-brightening and nootropic properties .

Vergleich Mit ähnlichen Verbindungen

Minaprinhydrochlorid ist unter den Antidepressiva einzigartig aufgrund seiner dualen Wirkung auf sowohl die Dopamin- als auch die Serotonin-Wiederaufnahme. Ähnliche Verbindungen umfassen:

Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der hauptsächlich die Serotoninspiegel beeinflusst.

Bupropion: Ein Noradrenalin-Dopamin-Wiederaufnahmehemmer (NDRI), der hauptsächlich die Noradrenalin- und Dopaminspiegel beeinflusst.

Venlafaxin: Ein Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI), der sowohl die Serotonin- als auch die Noradrenalinspiegel beeinflusst.

Im Vergleich zu diesen Verbindungen macht die duale Wirkung von Minaprinhydrochlorid auf die Dopamin- und Serotonin-Wiederaufnahme es einzigartig und möglicherweise effektiver bei bestimmten Arten von Depressionen .

Biologische Aktivität

Minaprine dihydrochloride, a psychotropic agent, has garnered attention for its multifaceted biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. This article delves into its pharmacological properties, mechanisms of action, and recent research findings, supported by data tables and case studies.

Overview of this compound

Minaprine (3-[2-morpholino-ethylamino]-4-methyl-6-phenyl-pyridazine dihydrochloride) is primarily known for its antidepressant effects. It functions as a serotonin and dopamine reuptake inhibitor, enhancing neurotransmitter availability in the synaptic cleft. Additionally, minaprine exhibits nootropic properties, which contribute to its potential use in cognitive enhancement therapies .

Minaprine's pharmacological profile is characterized by its interaction with various neurotransmitter systems:

- Serotonin Receptors : Minaprine acts as an antagonist at serotonin type 2 receptors (5-HT2A, 5-HT2B, and 5-HT2C), which may contribute to its antidepressant effects .

- Dopamine Receptors : It also binds to dopamine D1 and D2 receptors, enhancing dopaminergic transmission .

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, potentially improving cholinergic signaling .

- MAO-A Inhibition : As a reversible inhibitor of monoamine oxidase A (RIMA), minaprine increases levels of monoamines such as serotonin and norepinephrine .

Antidepressant Effects

Clinical studies have demonstrated the efficacy of minaprine in treating major depressive disorders. In a double-blind, placebo-controlled trial involving 190 outpatients, minaprine showed significant improvements in depressive symptoms compared to placebo at various dosages . The onset of action was noted to be gradual, with maximal effects observed 24 hours post-administration.

Anti-inflammatory Properties

Recent research has highlighted minaprine's anti-inflammatory capabilities. A novel derivative of minaprine, generated through ionizing radiation (referred to as minaprinol), exhibited enhanced anti-inflammatory activity. This derivative significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .

Table 1: Comparison of Anti-inflammatory Effects

| Compound | NO Production Inhibition (μM) | PGE2 Production Inhibition (pg/mL) | COX-2 Inhibition | iNOS Inhibition |

|---|---|---|---|---|

| Minaprine | 10.6 | 490.4 | Moderate | Moderate |

| Minaprinol | 15.0 | 600.0 | Significant | Significant |

Case Studies

- Depressive Disorder Treatment : A multicenter study assessed the efficacy of minaprine in elderly patients suffering from prolonged depressive reactions. The results indicated that patients receiving minaprine experienced a notable reduction in depressive symptoms compared to those on placebo .

- Inflammation in Animal Models : Research involving canine macrophage cells demonstrated that minaprinol derived from minaprine showed superior inhibition of inflammatory cytokines (TNF-α, IL-6, IL-10) compared to the parent compound. This suggests potential applications in veterinary medicine for treating inflammatory conditions .

Eigenschaften

CAS-Nummer |

25953-17-7 |

|---|---|

Molekularformel |

C17H23ClN4O |

Molekulargewicht |

334.8 g/mol |

IUPAC-Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;hydrochloride |

InChI |

InChI=1S/C17H22N4O.ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;/h2-6,13H,7-12H2,1H3,(H,18,20);1H |

InChI-Schlüssel |

GHKABPDNWHXLHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |

Kanonische SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

25953-17-7 |

Verwandte CAS-Nummern |

25905-77-5 (Parent) |

Synonyme |

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride 3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine Agr 1240 Cantor minaprine minaprine dihydrochloride MINAPRINE HYDROCHLORIDE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.